molecular formula C15H13FO4 B1349453 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 861433-52-5

2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No. B1349453
M. Wt: 276.26 g/mol
InChI Key: FCTXQBRDRZFPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid (FBOMBA) is a compound of interest due to its potential applications in scientific research. It is a derivative of benzoic acid and has a variety of potential uses in biochemistry and physiology.

Scientific Research Applications

Functionalization of Fluorobenzyl Alcohols

Research by Marzi et al. (2002) demonstrated the functionalization of fluorobenzyl alcohols, including compounds structurally related to 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid, through metalation and subsequent carboxylation. This process yielded new fluorobenzoic acids with potential for further structural elaboration, highlighting the compound's utility in synthetic organic chemistry (Marzi, Spitaleri, Mongin, & Schlosser, 2002).

Crystal Packing and Molecular Structures

Khan et al. (2014) investigated the crystal and molecular structures of methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones, which share structural similarities with 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid. The study provided insights into how methoxybenzyl systems impact solid-state molecular packing arrangements, offering valuable information for the development of materials with specific crystallographic properties (Khan, Ibrar, & Simpson, 2014).

Oxidative Coupling in Organic Synthesis

Yerande et al. (2014) explored the Fries rearrangement for the synthesis of key fluoro building blocks, including those related to 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid. This study highlighted the scalability of such reactions and their relevance in producing intermediates for further chemical synthesis, emphasizing the role of fluoro-substituted benzyl compounds in medicinal chemistry and material science (Yerande, Shendage, Wakchaure, Phadtare, Bhoite, Gangopadhyay, Nagarajan, & Rupp, 2014).

properties

IUPAC Name

2-[(4-fluorophenyl)methoxy]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-13-4-2-3-12(15(17)18)14(13)20-9-10-5-7-11(16)8-6-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTXQBRDRZFPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid

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